2-Chloro-1-(1-fluorocyclopropyl)ethanone
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Overview
Description
2-Chloro-1-(1-fluorocyclopropyl)ethanone is an organic compound with the molecular formula C5H6ClFO. It is a liquid at room temperature and is known for its reactivity due to the presence of both chloro and fluoro substituents on the cyclopropyl ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-fluorocyclopropyl)ethanone typically involves the chlorination and fluorination of cyclopropyl methyl ketone. One common method includes dissolving cyclopropyl methyl ketone in a solvent, adding a metallic aluminum catalyst, and introducing chlorine gas to achieve chlorination. The reaction is followed by fluorination using a fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous preparation systems. These systems allow for the sequential chlorination and fluorination of the starting materials, ensuring high yield and purity. The process involves precise control of reaction conditions, including temperature and pressure, to optimize the conversion rates and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1-fluorocyclopropyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropyl ethanones, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones .
Scientific Research Applications
2-Chloro-1-(1-fluorocyclopropyl)ethanone is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-fluorocyclopropyl)ethanone involves its reactivity with various biological and chemical targets. The chloro and fluoro groups enhance its electrophilicity, making it a potent reactant in nucleophilic substitution reactions. The compound can interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(1-chlorocyclopropyl)ethanone: Similar in structure but with a chlorine atom instead of fluorine.
2-Chloro-1-(3-hydroxyphenyl)ethanone: Contains a hydroxyphenyl group instead of a fluorocyclopropyl group.
1-Chlorocyclopropyl chloromethyl ketone: Another related compound with different substituents on the cyclopropyl ring.
Uniqueness
2-Chloro-1-(1-fluorocyclopropyl)ethanone is unique due to the presence of both chloro and fluoro groups, which confer distinct reactivity and properties. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, making it valuable in various applications .
Properties
IUPAC Name |
2-chloro-1-(1-fluorocyclopropyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClFO/c6-3-4(8)5(7)1-2-5/h1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUGDIYNSOUYME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151697-21-1 |
Source
|
Record name | 2-chloro-1-(1-fluorocyclopropyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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